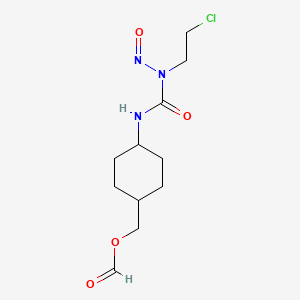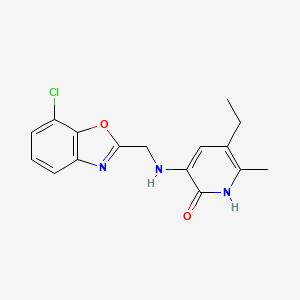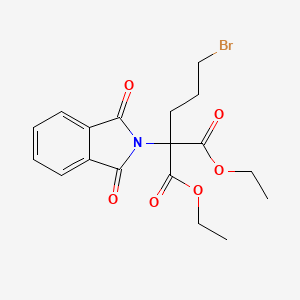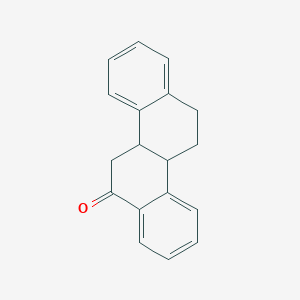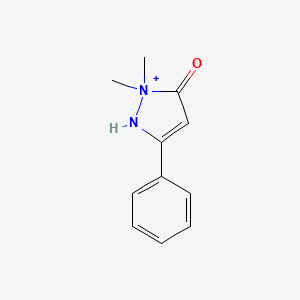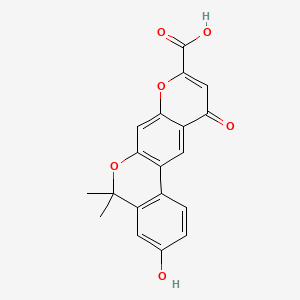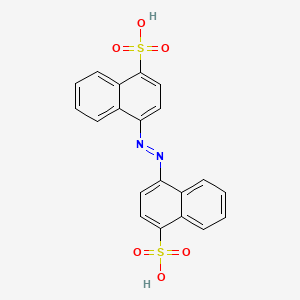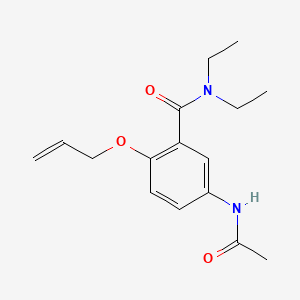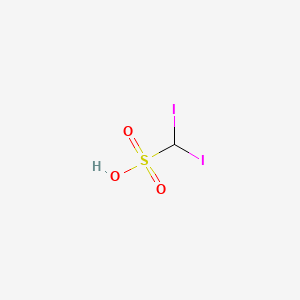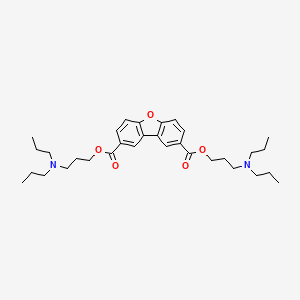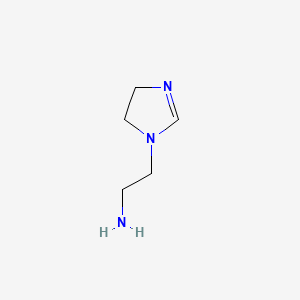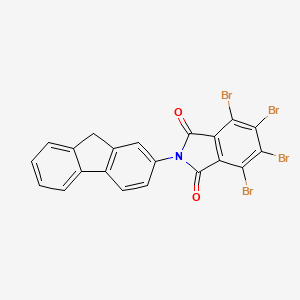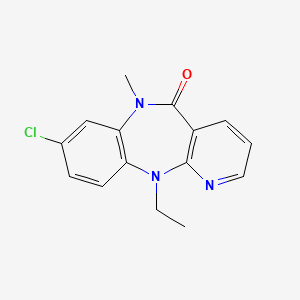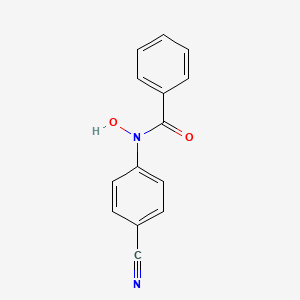
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinoline ring system, a nitro group, and an ammonium moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Alkylation: The alkylation of the quinoline ring with isopropyl bromide in the presence of a base such as potassium carbonate results in the formation of the isopropyl-substituted quinoline.
Ammonium Salt Formation: The final step involves the reaction of the alkylated quinoline with methanesulfonic acid to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isopropyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Hydrolysis: The ammonium salt can undergo hydrolysis in the presence of a strong base to yield the corresponding free amine and methanesulfonic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, potassium carbonate.
Hydrolysis: Sodium hydroxide, water.
Major Products Formed
Reduction: Amino-substituted quinoline.
Substitution: Various alkyl-substituted quinolines.
Hydrolysis: Free amine and methanesulfonic acid.
Applications De Recherche Scientifique
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring system is known to interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-2-quinolyl)methyl)ammonium chloride: Similar structure but lacks the nitro group.
(Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium chloride: Similar structure but with a different counterion.
Uniqueness
The presence of the nitro group and the methanesulphonate counterion in (Isopropyl)((1,2,3,4-tetrahydro-6-methyl-7-nitro-2-quinolyl)methyl)ammonium methanesulphonate distinguishes it from similar compounds
Propriétés
Numéro CAS |
22982-78-1 |
|---|---|
Formule moléculaire |
C15H25N3O5S |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
methanesulfonic acid;N-[(6-methyl-7-nitro-1,2,3,4-tetrahydroquinolin-2-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C14H21N3O2.CH4O3S/c1-9(2)15-8-12-5-4-11-6-10(3)14(17(18)19)7-13(11)16-12;1-5(2,3)4/h6-7,9,12,15-16H,4-5,8H2,1-3H3;1H3,(H,2,3,4) |
Clé InChI |
CPELYVXNHLDWEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1[N+](=O)[O-])NC(CC2)CNC(C)C.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


